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4-Thia-1-azabicyclo[5.2.0]nonan-9-one

Cat. No.: B14479485
CAS No.: 65486-09-1
M. Wt: 157.24 g/mol
InChI Key: SOGPALDDVGHDAX-UHFFFAOYSA-N
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Description

Historical Context of Fused β-Lactam Chemistry in Organic Synthesis

The history of fused β-lactam chemistry is intrinsically linked to the discovery of penicillin by Alexander Fleming in 1928 and the subsequent elucidation of its structure, which features a thiazolidine (B150603) ring fused to a β-lactam ring. This discovery launched an era of intense research into β-lactam antibiotics. nih.govdokumen.pub The clinical success of penicillins and later cephalosporins, which also contain a bicyclic β-lactam core, spurred chemists to develop synthetic methodologies to access these and other novel fused β-lactam frameworks. nih.gov

Early synthetic efforts were challenging due to the inherent strain of the four-membered ring. However, the development of key reactions, such as the Staudinger ketene-imine cycloaddition, provided a versatile method for constructing the β-lactam ring. nih.govmdpi.com This [2+2] cycloaddition has been refined over the years to allow for high degrees of stereocontrol, which is crucial for biological activity. nih.govrsc.org The exploration of these synthetic routes has not only led to the production of new generations of antibiotics like carbapenems and monobactams but has also established bicyclic β-lactams as valuable synthons for creating complex nitrogen-containing molecules. nih.govacs.org The unique reactivity of the strained β-lactam ring facilitates ring-opening reactions, providing access to a variety of functional groups and molecular scaffolds. nih.gov

Structural Classification within Azabicyclo[X.Y.Z]nonane Frameworks

The systematic naming of bicyclic compounds, including the azabicyclo[X.Y.Z]nonane frameworks, follows the nomenclature rules established by the International Union of Pure and Applied Chemistry (IUPAC). wikipedia.orged.gov These rules provide a clear and unambiguous way to describe complex three-dimensional structures.

The core of the IUPAC name for a bicyclic system is "bicyclo," followed by a set of numbers in square brackets, and concluding with the name of the alkane corresponding to the total number of atoms in the rings. vedantu.comchemistrysteps.com The key features of this nomenclature are:

Bridgehead Atoms: These are the two atoms that are common to both rings. chemistrysteps.com

Bridges: There are three paths of atoms connecting the two bridgehead atoms.

[X.Y.Z] Notation: The numbers X, Y, and Z represent the number of atoms in each of the three bridges, listed in descending order. vedantu.comyoutube.com The bridgehead atoms themselves are not counted in these numbers. youtube.com

For the azabicyclo[X.Y.Z]nonane system, the "aza" prefix indicates that a carbon atom in the bicyclic framework has been replaced by a nitrogen atom. The "nonane" suffix signifies a total of nine atoms making up the two rings.

The compound 4-Thia-1-azabicyclo[5.2.0]nonan-9-one is a specific example of such a framework, with additional heteroatoms. Let's break down its name:

bicyclo[5.2.0]: This indicates a bicyclic system. There are two bridgehead atoms. The three bridges connecting them contain 5, 2, and 0 atoms, respectively. The "0" bridge signifies that the bridgehead atoms are directly bonded to each other, which is characteristic of a fused ring system. wikipedia.org

nonan: The total number of atoms in the bicyclic skeleton is nine (5 + 2 + 0 in the bridges + 2 bridgehead atoms = 9).

1-aza: A nitrogen atom is located at position 1, which is one of the bridgehead atoms. Numbering of the bicyclic system starts at one bridgehead, proceeds along the longest path to the second bridgehead, then continues along the next longest path back to the starting bridgehead. wikipedia.orgchemistrysteps.com

4-Thia: A sulfur atom replaces the carbon at the 4th position of the ring system.

9-one: A carbonyl group (ketone) is present at the 9th position.

This systematic name precisely describes a structure containing a β-lactam ring fused to a six-membered thiazine (B8601807) ring.

Significance of the this compound Scaffold in Contemporary Organic Chemistry Research

The this compound scaffold represents a core structure that is closely related to the cephem nucleus of cephalosporin (B10832234) antibiotics, but with a larger six-membered sulfur-containing ring. This structural motif is of significant interest in medicinal chemistry and organic synthesis.

Research into this and related scaffolds is driven by the need for novel bioactive molecules. The presence of both the strained β-lactam ring and the sulfur atom offers multiple sites for chemical modification, allowing for the synthesis of diverse compound libraries. Key areas of its significance include:

Intermediate for Novel Antibiotics: This scaffold serves as a crucial building block for the synthesis of new β-lactam antibiotics. By modifying the substituents on the rings, chemists can tune the biological activity, potentially overcoming existing mechanisms of bacterial resistance.

Synthetic Versatility: The chemical reactivity of the scaffold is a subject of study. The sulfur atom can be oxidized to the corresponding sulfoxide (B87167) or sulfone, which can alter the electronic properties and reactivity of the β-lactam ring. smolecule.com Furthermore, ring-opening reactions can lead to the formation of other complex heterocyclic systems or linear molecules with defined stereochemistry. smolecule.com

Exploration of Structure-Activity Relationships: The synthesis of analogues of this compound allows researchers to probe the structural requirements for interaction with biological targets, such as bacterial penicillin-binding proteins (PBPs).

Below is a table detailing some key properties and a representative synthetic approach for a related bicyclic β-lactam, highlighting the general strategies used to construct such frameworks.

Table 1: Synthesis and Properties of a Representative Fused β-Lactam
Reaction StepDescriptionKey ReagentsTypical Yield
Staudinger CycloadditionFormation of the β-lactam ring via a [2+2] cycloaddition between a ketene (B1206846) and an imine.Acid Chloride, Imine, Triethylamine60-95%
HeterocyclizationFormation of the second ring (e.g., the sulfur-containing ring) onto the pre-formed β-lactam.Halogenating agent (e.g., I2)Variable
OxidationOxidation of the sulfide (B99878) to a sulfoxide or sulfone to modulate activity.m-CPBA, H2O2>90%

This table illustrates a generalized synthetic pathway. Specific yields and reagents can vary significantly based on the exact substrate and desired product.

The continued investigation into the synthesis and reactivity of the this compound scaffold and its derivatives is crucial for advancing the field of medicinal chemistry and developing new therapeutic agents.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H11NOS B14479485 4-Thia-1-azabicyclo[5.2.0]nonan-9-one CAS No. 65486-09-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

65486-09-1

Molecular Formula

C7H11NOS

Molecular Weight

157.24 g/mol

IUPAC Name

4-thia-1-azabicyclo[5.2.0]nonan-9-one

InChI

InChI=1S/C7H11NOS/c9-7-5-6-1-3-10-4-2-8(6)7/h6H,1-5H2

InChI Key

SOGPALDDVGHDAX-UHFFFAOYSA-N

Canonical SMILES

C1CSCCN2C1CC2=O

Origin of Product

United States

Synthetic Methodologies for 4 Thia 1 Azabicyclo 5.2.0 Nonan 9 One and Analogous Bicyclic Systems

Strategic Approaches for β-Lactam Ring Construction within Bicyclic Scaffolds

The core of synthesizing compounds like 4-Thia-1-azabicyclo[5.2.0]nonan-9-one lies in the effective formation of the four-membered β-lactam ring as part of a fused system. Chemists have developed numerous strategic approaches that can be broadly categorized into cycloaddition reactions and intramolecular cyclization protocols.

Cycloaddition Reactions for Fused β-Lactam Formation

Cycloaddition reactions are powerful tools for constructing cyclic molecules in a single step, often with high stereoselectivity. The most prominent of these for β-lactam synthesis is the Staudinger ketene-imine cycloaddition, a [2+2] cycloaddition that unites a ketene (B1206846) and an imine to form the azetidin-2-one (B1220530) ring. rsc.orgmdpi.com This reaction proceeds through a zwitterionic intermediate, followed by a four-electron conrotatory electrocyclization to yield the final product. mdpi.com

In the context of bicyclic systems, one of the reacting components (either the ketene or the imine) must contain a pre-existing ring that will become fused to the newly formed β-lactam. For instance, the reaction of a cyclic imine with a ketene can lead directly to a fused bicyclic β-lactam. nih.gov The stereochemical outcome of these reactions is a critical consideration, with both cis and trans isomers being possible depending on the reaction conditions and the nature of the substituents. rsc.orgnih.gov Ketenes for these reactions are often generated in situ from acyl chlorides using a tertiary amine base. mdpi.com

Beyond the classic Staudinger reaction, other cycloaddition strategies have been employed. The Kinugasa reaction, a copper-catalyzed [3+2] cycloaddition between a terminal alkyne and a nitrone, also yields β-lactams and has been established as a versatile synthetic route. researchgate.net Rhodium-catalyzed [2+2] cycloadditions of terminal alkynes and imines provide another modern and efficient entry to the 2-azetidinone ring system under mild conditions. researchgate.net These methods offer alternative pathways that can accommodate a wide range of functional groups necessary for building complex bicyclic structures. nih.gov

Intramolecular Cyclization Protocols for Azabicyclo[5.2.0]nonanone Synthesis

Intramolecular cyclization represents an alternative and highly effective strategy for creating fused ring systems. In this approach, a linear precursor containing all the necessary atoms is synthesized and then induced to cyclize, forming one or more rings.

Ring-closing metathesis (RCM) has become a premier method for the synthesis of various ring sizes, including the medium-sized rings found in azabicyclo[5.2.0]nonanone systems. rsc.org This reaction utilizes ruthenium-based catalysts, such as the Grubbs catalyst, which are known for their stability and tolerance of diverse functional groups. rsc.orgacs.org The strategy involves preparing a precursor molecule containing two terminal alkene functionalities, typically attached to a pre-formed β-lactam ring. rsc.org Application of the RCM catalyst then facilitates the formation of a new carbon-carbon double bond, closing the second ring onto the β-lactam scaffold. rsc.org

This methodology has been successfully used to create bicyclic systems with newly formed 6-, 7-, and 8-membered rings fused to a β-lactam. rsc.org For example, derivatives of 1-azabicyclo[5.2.0]nonan-9-one and its 6-oxa and 6-thia analogues have been synthesized using RCM. acs.orgresearchgate.net

Table 1: Examples of Bicyclic β-Lactam Synthesis via RCM

Precursor Catalyst Product Ring Size Yield Reference
N,4-diallylazetidin-2-one Grubbs' Catalyst 1-Azabicyclo[4.2.0]oct-4-en-8-one 6-membered Excellent rsc.org
N-(but-3-enyl)-4-vinylazetidin-2-one Grubbs' Catalyst 1-Azabicyclo[5.2.0]non-5-en-9-one 7-membered Excellent rsc.org

This is an interactive data table. Users can sort and filter the data as needed.

Enyne metathesis, a related process involving a precursor with one alkene and one alkyne group, is also a powerful tool for creating bicyclic β-lactams. rsc.org This reaction typically results in the formation of a conjugated diene within the newly formed ring, providing a handle for further functionalization, such as through Diels-Alder reactions to build even more complex polycyclic structures. researchgate.netuwindsor.ca

The direct functionalization of carbon-hydrogen (C–H) bonds is an increasingly important strategy in organic synthesis due to its atom economy. Intramolecular C–H insertion reactions offer a pathway to form rings by creating a carbon-carbon or carbon-nitrogen bond at a previously unactivated C–H position.

In the context of azetidinone synthesis, this can be envisioned through the generation of a reactive intermediate, such as a carbene or nitrene, which then inserts into a C–H bond elsewhere in the molecule. For example, gold-catalyzed intermolecular oxidation of alkynes can generate reactive α-oxo gold carbenes. nih.gov These intermediates can subsequently undergo intramolecular N-H insertion to form azetidin-3-ones, a structural isomer of β-lactams. nih.gov A similar strategy involving intramolecular C-H insertion could theoretically be applied to form the azetidin-2-one ring.

More directly related is the palladium(II)-catalyzed intramolecular γ-C(sp³)–H amination, which has been used to synthesize functionalized azetidines. rsc.org This type of reaction, which forges the key C-N bond of the four-membered ring, demonstrates the feasibility of using C-H activation/amination strategies to construct the core azetidine (B1206935) structure within a bicyclic precursor. rsc.org

Photochemistry offers unique pathways for the construction of strained ring systems that are often inaccessible through thermal reactions. The aza Paternò–Büchi reaction, the photochemical [2+2] cycloaddition of an imine and an alkene, is the most direct method for synthesizing the azetidine ring. nih.gov When performed in an intramolecular fashion, this reaction can produce fused bicyclic azetidines. Recent advances have enabled these reactions using visible light and a photocatalyst, surmounting previous limitations and providing a mild route to these structures. nih.gov

Another powerful photochemical method is the 4π electrocyclization of a heterocyclic diene. nottingham.ac.uk Governed by the Woodward-Hoffmann rules, irradiation of a suitable diene precursor permits a disrotatory ring closure to form a strained, fused bicycle containing a four-membered ring. nottingham.ac.uk Additionally, photochemical decarbonylation of compounds like N-Boc-3-azetidinone can generate azomethine ylide dipoles, which can then undergo cycloaddition reactions to form new, more complex fused systems. chemrxiv.org

Cascade reactions, also known as domino reactions, are highly efficient processes that form multiple chemical bonds and rings in a single synthetic operation from a relatively simple starting material. researchgate.netnih.gov These transformations are atom-economical and can rapidly generate molecular complexity. nih.gov

Several cascade strategies have been developed to construct bicyclic lactams. One such approach involves an aldol/Michael cascade reaction between α,β-unsaturated ketones and ketoamides to build the bicyclic framework with high regio- and diastereoselectivity. nih.govresearchgate.net By carefully choosing the starting materials and a suitable base catalyst, it is possible to control a sequence of bond-forming events that culminates in the desired fused lactam. nih.gov Switchable multipath cascade cyclizations have also been developed, where the reaction conditions can be tuned to direct the same starting materials toward different bicyclic products, such as γ-lactone fused γ-lactams or succinimide (B58015) fused hemiketals. researchgate.netrsc.org These elegant strategies highlight the power of cascade reactions to efficiently assemble complex heterocyclic scaffolds like those related to this compound. researchgate.netrsc.org

Total Synthesis Efforts Toward this compound and Related Structures

While a direct and detailed total synthesis of this compound is not extensively documented in publicly available literature, the synthesis of its close analogue, 6-thia-1-azabicyclo[5.2.0]nonan-9-one, has been accomplished. A key strategy employed in the formation of this and related bicyclic β-lactam systems is ring-closing metathesis (RCM). researchgate.net This powerful carbon-carbon bond-forming reaction has proven effective in the construction of various ring sizes and is particularly well-suited for creating the larger ring of the bicyclic system.

The general approach using RCM for the synthesis of 6-thia-1-azabicyclo[5.2.0]nonan-9-one and its analogues involves the preparation of a diene precursor attached to the β-lactam core. This precursor is then subjected to a ruthenium-based catalyst, such as a Grubbs or Schrock catalyst, to induce the ring closure. researchgate.net

A plausible synthetic pathway, based on established methodologies for similar structures, would likely commence with a suitably protected 4-acetoxy-2-azetidinone (B1196147) derivative. This starting material can be functionalized by introducing an allyl group at the C-4 position and an allyl-containing thioether at the N-1 position. The resulting diene could then undergo ring-closing metathesis to furnish the desired 4-thia-1-azabicyclo[5.2.0]nonene-9-one skeleton, which can be subsequently reduced to the target saturated nonan-9-one.

StepReactionKey ReagentsIntermediate/Product
1N-AlkylationAllyl bromide, BaseN-allyl-azetidinone derivative
2C-4 SubstitutionAllyl mercaptan4-(allylthio)-N-allyl-azetidinone
3Ring-Closing MetathesisGrubbs or Schrock catalyst4-Thia-1-azabicyclo[5.2.0]non-6-en-9-one
4ReductionH₂, Pd/CThis compound

Exploration of Divergent Synthetic Routes from Common Precursors

The efficient synthesis of a library of structurally related compounds from a single, common intermediate is a cornerstone of modern medicinal chemistry. For bicyclic thia-aza systems, divergent synthetic strategies allow for the systematic modification of the core structure to explore structure-activity relationships.

A common precursor for such divergent syntheses could be a functionalized monocyclic β-lactam, such as 4-acetoxy- or 4-chloro-2-azetidinone. The reactivity of the leaving group at the C-4 position allows for the introduction of various sulfur-containing side chains, which can then be elaborated to form the second ring.

For instance, reaction of a 4-halo-azetidinone with different mercapto-alkenes of varying chain lengths can lead to a series of precursors for ring-closing metathesis. This approach would yield bicyclic thia-aza systems with different-sized sulfur-containing rings.

Divergent Synthesis from a Common Precursor

Application of Catalytic Systems in Bicyclic Thia-Azabicyclo[5.2.0]nonanone Synthesis

Catalysis plays a pivotal role in the synthesis of complex molecules like bicyclic β-lactams, offering pathways to improved efficiency, selectivity, and sustainability. In the context of thia-azabicyclo[5.2.0]nonanone synthesis, various catalytic systems can be employed at different stages of the synthetic sequence.

As previously mentioned, ring-closing metathesis (RCM) is a prominent example of a catalytic reaction used to construct the bicyclic framework. Ruthenium-based catalysts, such as Grubbs' first and second-generation catalysts, are frequently used due to their functional group tolerance and robust reactivity. researchgate.net

Another critical catalytic transformation is the Staudinger [2+2] cycloaddition , which is a classical method for the formation of the β-lactam ring itself. This reaction between a ketene and an imine can be rendered asymmetric through the use of chiral catalysts, such as chiral N-heterocyclic carbenes (NHCs) or cinchona alkaloid derivatives. nih.govorganic-chemistry.org This allows for the stereocontrolled synthesis of the β-lactam core, which is crucial for the biological activity of many of these compounds.

Furthermore, transition metal-catalyzed cross-coupling reactions , such as the Suzuki or Heck reactions, can be employed to functionalize the bicyclic scaffold once it has been formed. These reactions allow for the introduction of a wide range of substituents, enabling the fine-tuning of the molecule's properties.

Catalytic MethodReaction TypeCatalyst ExampleApplication in Synthesis
Ring-Closing MetathesisC-C bond formationGrubbs' CatalystFormation of the seven-membered ring
Staudinger Cycloaddition[2+2] CycloadditionChiral NHCAsymmetric synthesis of the β-lactam ring
Suzuki CouplingC-C bond formationPalladium complexesPost-synthesis functionalization

Reactivity and Mechanistic Studies of 4 Thia 1 Azabicyclo 5.2.0 Nonan 9 One

Intrinsic Reactivity Profile of the Fused β-Lactam Moiety

The chemical behavior of 4-Thia-1-azabicyclo[5.2.0]nonan-9-one is dominated by the electrophilicity of the carbonyl carbon within the β-lactam ring. This heightened reactivity, compared to that of a standard acyclic amide, is a direct consequence of the structural constraints imposed by the fused-ring system.

Influence of Ring Strain on β-Lactam Amide Bond Reactivity

The fusion of the azetidin-2-one (B1220530) (β-lactam) ring to the thiazine (B8601807) ring system results in significant ring strain. wikipedia.orgreddit.com This strain arises from the deviation of bond angles from their ideal values, particularly within the four-membered ring. In acyclic amides, the preferred bond angle is approximately 120° around the sp2-hybridized carbonyl carbon and nitrogen. However, the geometry of the β-lactam ring forces these angles to be closer to 90°. This angular distortion, or Baeyer strain, renders the amide bond more susceptible to cleavage. youtube.com

Due to this inherent strain, β-lactams are more readily hydrolyzed than their linear amide counterparts or larger lactam rings. wikipedia.org The fusion to a second ring, as seen in this compound, further exacerbates this strain, leading to an even greater propensity for ring-opening reactions when subjected to nucleophilic attack. wikipedia.orgnih.gov The energy released upon relieving this strain provides a thermodynamic driving force for such reactions. youtube.com

Conformational Effects on Amide Resonance and Orbital Overlap

In a typical, unstrained amide, the lone pair of electrons on the nitrogen atom is delocalized through resonance with the adjacent carbonyl group. youtube.comkhanacademy.org This resonance stabilization involves the overlap of the nitrogen's p-orbital with the π-system of the carbonyl group, resulting in a planar arrangement and significant double-bond character in the C-N bond. This planarity is crucial for effective orbital overlap. nih.gov

However, in bicyclic systems like this compound, the bridgehead nitrogen atom is forced into a non-planar, pyramidal geometry. wikipedia.orgnih.gov This structural constraint physically twists the amide bond, hindering the effective overlap between the nitrogen lone pair and the carbonyl π-orbital. wikipedia.orgresearchgate.net The consequence is a significant reduction in amide resonance stabilization. nih.gov This diminished resonance makes the carbonyl carbon more ketone-like, increasing its positive partial charge and rendering it a more potent electrophile. wikipedia.org The increased electrophilicity of the carbonyl group is a primary factor contributing to the high intrinsic reactivity of fused β-lactam systems toward nucleophiles. nih.gov

A useful metric for quantifying this effect is the Woodward parameter, h, which measures the height of the pyramid formed by the nitrogen atom and its three adjacent atoms. A higher h value indicates greater pyramidalization, reduced amide character, and consequently, higher reactivity.

β-Lactam ClassTypical 'h' value (Å)Relative Reactivity
Monobactams0.05–0.10Low
Cephems0.20–0.25Moderate
Penams0.40–0.50High
Carbapenems0.50–0.60Very High

This table illustrates the correlation between the pyramidalization at the nitrogen atom (h value) and the reactivity of various β-lactam classes. wikipedia.org The specific h value for this compound would depend on its precise conformation but is expected to fall in the reactive range due to its bicyclic nature.

Detailed Reaction Pathways and Mechanistic Elucidation

The enhanced electrophilicity of the β-lactam carbonyl in this compound dictates its primary reaction pathways, which are dominated by nucleophilic attack and subsequent ring-opening.

Investigation of Nucleophilic Ring-Opening Mechanisms

The most characteristic reaction of the this compound system is the nucleophilic acyl substitution that leads to the cleavage of the β-lactam ring. The mechanism typically involves the attack of a nucleophile on the highly electrophilic carbonyl carbon. nih.gov This forms a tetrahedral intermediate, which then collapses, breaking the strained N1-C9 amide bond. The specific product depends on the nature of the nucleophile used. utrgv.edu

For instance, hydrolysis with water or hydroxide (B78521) results in the formation of a β-amino acid. This process is analogous to the mechanism by which β-lactamase enzymes deactivate penicillin and cephalosporin (B10832234) antibiotics. nih.govnih.gov Other nucleophiles, such as alcohols, amines, or thiols, would lead to the corresponding esters, amides, or thioesters, respectively. The introduction of an electron-withdrawing group on the nitrogen atom can substantially accelerate the rate of this ring-opening reaction. nih.gov

Nucleophile (Nu-H)Reaction TypeResulting Product Class
H₂O (Water)Hydrolysisβ-Amino acid
R-OH (Alcohol)Alcoholysisβ-Amino ester
R-NH₂ (Amine)Aminolysisβ-Amino amide
R-SH (Thiol)Thiolysisβ-Amino thioester

This table summarizes the expected products from the nucleophilic ring-opening of the β-lactam moiety in this compound with various nucleophiles.

Electrophilic Functionalization and Rearrangement Pathways

Rearrangement pathways can also be initiated following the initial nucleophilic attack on the carbonyl. For example, in enzymatic systems, the initially formed acyl-enzyme intermediate can sometimes undergo rearrangement to a more stable, less easily hydrolyzed form. nih.gov Similar rearrangements could be envisioned for this compound under specific chemical conditions, potentially involving the participation of the neighboring sulfur atom.

Chemoselective Transformations of the Bicyclic System

The presence of multiple functional groups—the β-lactam and the thioether—allows for the possibility of chemoselective transformations. Such selectivity is crucial for the controlled modification of the molecule. For example, the thioether moiety can be selectively oxidized. Mild oxidizing agents could convert the sulfide (B99878) to a sulfoxide (B87167) and then to a sulfone, without cleaving the β-lactam ring. These transformations would significantly alter the electronic properties and conformation of the six-membered ring, thereby modulating the reactivity of the entire bicyclic system.

Conversely, it is possible to perform reactions on substituents attached to the bicyclic core while preserving the integrity of both the β-lactam and the thioether. Synthetic strategies involving ring-closing metathesis have been used to form the 1-azabicyclo[5.2.0]nonan-9-one core, demonstrating that complex chemical transformations can be carried out in the presence of the β-lactam moiety. acs.orgresearchgate.net This indicates that with the correct choice of reagents and conditions, selective functionalization of different parts of the this compound scaffold is feasible.

Stereoselectivity and Regioselectivity in Synthetic Transformations

There is a lack of specific studies detailing the stereoselectivity and regioselectivity of synthetic transformations involving this compound. In the broader context of similar bicyclic structures, stereocontrol is a critical aspect of their synthesis and functionalization, often dictated by the conformational constraints of the fused ring system and the nature of the reagents and catalysts employed. For instance, in the synthesis of other azabicyclic systems, stereoselective outcomes are often pursued through methods like intramolecular reductive etherification or asymmetric catalysis. However, no such specific examples or detailed data tables for this compound could be identified in the reviewed literature.

Structural and Conformational Analysis of 4 Thia 1 Azabicyclo 5.2.0 Nonan 9 One Derivatives

Stereochemical Elucidation of Chiral Centers within the Bicyclic Framework

The 4-Thia-1-azabicyclo[5.2.0]nonan-9-one framework possesses multiple chiral centers, the absolute and relative configurations of which are fundamental to its function. The key stereocenters are the bridgehead carbon atom of the bicyclic system and any substituted carbons on the rings, particularly the carbon atom of the β-lactam ring that may bear a side chain. The determination of the stereochemistry of these centers often relies on a combination of synthetic control and advanced analytical techniques.

For instance, in derivatives such as 2-isopropylidene-8-phenoxyacetamido-5-oxa-6-thia-1-azabicyclo[5.2.0]nonane-3,9-dione 6-oxide, specific configurations like (7R,8R) have been assigned through detailed spectroscopic analysis and by tracing the stereochemistry from chiral precursors. The formation of diastereoisomers is a common feature in the synthesis of these complex molecules, and their separation and characterization are essential for understanding structure-activity relationships.

Chiroptical methods, such as Electronic Circular Dichroism (ECD) spectroscopy, are particularly powerful for assigning the absolute configuration of the bridgehead carbon atom in bicyclic β-lactams. researchgate.net While empirical helicity rules often correlate the sign of the Cotton effect around 220 nm with the configuration, their applicability to ring-expanded systems like the thia-azabicyclo[5.2.0]nonanes can be limited. researchgate.net This is because the conformational flexibility of the seven-membered ring can influence the planarity of the amide chromophore within the β-lactam, which in turn governs the chiroptical properties. researchgate.net Therefore, a combined approach using ECD, X-ray crystallography, and theoretical calculations (like time-dependent density functional theory) is often necessary for unambiguous stereochemical assignment. researchgate.net

Detailed Conformational Preferences of the Fused Ring System

Analysis of the Seven-Membered Ring Conformation (e.g., Chair, Twist-Chair)

Seven-membered rings are known for their conformational complexity, capable of adopting several low-energy forms, including chair, boat, twist-chair, and twist-boat conformations. In the context of the this compound system, the seven-membered thiazepane ring is expected to favor conformations that minimize steric hindrance and torsional strain. While direct crystallographic data for the parent compound is scarce, analysis of related seven-membered heterocyclic systems suggests that chair or twist-chair conformations are likely to be energetically preferred. nih.gov The specific conformation adopted can be influenced by the presence of substituents and the oxidation state of the sulfur atom (sulfide, sulfoxide (B87167), or sulfone), which alters bond angles and lengths. The orientation of side chains is often described in terms of gauche and trans conformers, with the gauche,trans (gt) conformation frequently being important for biological interactions in related molecules. nih.gov

Impact of β-Lactam Fusion on Ring Puckering and Distortion

The fusion of the β-lactam ring imposes significant geometric constraints on the entire bicyclic framework. The inherent angle strain of the four-membered ring, which prefers planar or near-planar geometry, forces the adjacent seven-membered ring into a more puckered and distorted conformation than it would adopt in isolation. This distortion is a hallmark of fused β-lactam systems like penams and cephams. nih.gov Cepham derivatives, which feature a six-membered ring fused to the β-lactam, are generally more stable and less reactive than the more strained penam (B1241934) (five-membered ring fusion) systems. nih.gov

For the this compound system, the fusion to a larger seven-membered ring creates a distinct structural dynamic. Studies on these "ring-expanded" analogues indicate that the planarity of the β-lactam's amide chromophore is a critical parameter. researchgate.net Unlike more strained systems where the amide bond is significantly pyramidalized, these expanded systems may allow for a more planar amide group. This reduction in pyramidalization can affect the chemical reactivity of the β-lactam carbonyl group and is a key factor in distinguishing its properties from classical penicillins and cephalosporins. researchgate.net

Advanced Spectroscopic Characterization for Structural Assignment and Dynamics

Spectroscopic methods are indispensable tools for the structural elucidation and conformational analysis of this compound derivatives. NMR, IR, and Raman spectroscopy provide complementary information on the molecule's connectivity, stereochemistry, and functional groups.

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopic Investigations

Proton (¹H) and Carbon-¹³ (¹³C) NMR spectroscopy provides a wealth of information about the molecular structure. Chemical shifts, signal multiplicities, and coupling constants (J-values) are used to determine the connectivity of atoms and their relative stereochemistry.

In the ¹H NMR spectra of derivatives of this bicyclic system, the protons on the β-lactam ring are particularly diagnostic. For example, in a related 5-oxa-6-thia analogue, the trans-oriented β-lactam protons appear as a doublet and a double-doublet, with a small coupling constant (J ≈ 2 Hz) characteristic of their stereochemical relationship. The specific chemical shifts and coupling constants observed are highly sensitive to the conformation of the fused seven-membered ring.

Table 1: Representative ¹H NMR Data for a 5-Oxa-6-thia-1-azabicyclo[5.2.0]nonane Derivative Data extracted from a study on (7R,8S)-2-isopropylidene-8-phenylacetamido-5-oxa-6-thia-1-azabicyclo[5.2.0]nonane-3,9-dione 6-oxide.

Proton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
β-lactam H (position 8)4.63dd7 and 2
β-lactam H (position 7)5.14d2
Methylene (B1212753) H (position 4)3.70d14
Methylene H (position 4)5.26d14
Vinylic Methyl H2.17s-
Vinylic Methyl H2.28s-

Note: 's' denotes singlet, 'd' denotes doublet, 'dd' denotes double doublet. The specific compound is a derivative and not the parent this compound.

Vibrational Spectroscopic Analysis (IR and Raman) for Functional Group Identification

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying functional groups within a molecule by probing their vibrational modes. For all β-lactam-containing compounds, the most prominent and diagnostic feature is the carbonyl (C=O) stretching vibration. nih.gov

Due to the high ring strain, the carbonyl group of a fused β-lactam ring typically absorbs at a significantly higher frequency in the IR and Raman spectra compared to less strained amides (which absorb around 1650 cm⁻¹). For bicyclic β-lactam systems, this characteristic peak is often observed in the range of 1770-1800 cm⁻¹. nih.govnih.gov This high-frequency absorption serves as a clear molecular fingerprint for the presence of the strained four-membered lactam ring. nih.gov Other vibrations, including C-N, C-S, and C-H stretches and bends, provide further structural information but are often found in more congested regions of the spectrum.

Table 2: Characteristic β-Lactam Carbonyl Stretching Frequencies Data from related β-lactam compounds. nih.govnih.gov

Spectroscopic MethodCompound ClassCharacteristic C=O Stretch (cm⁻¹)
IR / RamanBicyclic β-Lactam Inhibitors (e.g., Tazobactam)~1780
RamanGeneral β-Lactam Rings1692 - 1782

X-ray Crystallographic Studies for Absolute Stereochemistry and Solid-State Structure

The determination of absolute stereochemistry from X-ray crystallography relies on the anomalous scattering of X-rays by the atoms in the crystal. The Flack parameter is a critical value derived from the diffraction data that indicates the correctness of the assigned enantiomer. A value close to zero for the correct enantiomer and close to one for the inverted structure confirms the absolute configuration.

Table 1: Representative Crystallographic Data for a Related Azabicyclo[3.3.1]nonane Derivative

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.123(4)
b (Å)15.456(6)
c (Å)12.876(5)
β (°)109.34(3)
Volume (ų)1900.1(13)
Z4
Calculated Density (g/cm³)1.325
R-factor (%)4.5

Note: This data is for a related bicyclic system and is presented for illustrative purposes to show the type of information obtained from X-ray crystallographic studies.

Chiroptical Properties and Circular Dichroism Studies of Enantiomers

Circular dichroism (CD) spectroscopy is a vital tool for studying chiral molecules in solution. It measures the differential absorption of left and right circularly polarized light, providing information about the stereochemistry and conformation of a molecule. The resulting CD spectrum, with its characteristic positive and negative peaks (Cotton effects), serves as a unique fingerprint for a specific enantiomer.

For bicyclic β-lactam systems, the electronic transitions of the amide chromophore within the β-lactam ring are particularly sensitive to the surrounding stereochemical environment. The sign and intensity of the Cotton effects in the CD spectrum can often be correlated with the absolute configuration of the stereogenic centers.

In the study of enantiomers, their CD spectra are expected to be mirror images of each other. This principle is fundamental in confirming the enantiomeric purity of a sample. For complex molecules, theoretical calculations, such as time-dependent density functional theory (TD-DFT), are often employed to simulate the CD spectrum for a given absolute configuration. Comparison of the experimental and calculated spectra can then provide a confident assignment of the absolute stereochemistry.

For example, in the stereochemical analysis of related N-Boc 9-azabicyclo[3.3.1]nonane-2,6-dione, the absolute configuration was successfully determined by comparing the experimental CD spectrum with the TD-DFT simulated spectrum.

Table 2: Illustrative Chiroptical Data for a Chiral Bicyclic Lactam

EnantiomerWavelength (nm)Molar Ellipticity [θ] (deg·cm²·dmol⁻¹)
(+)-Enantiomer235+15,000
210-25,000
(-)-Enantiomer235-14,800
210+25,200

Note: This data is hypothetical and serves to illustrate the nature of chiroptical data obtained from CD spectroscopy, showing the mirror-image relationship between enantiomers.

The combination of X-ray crystallography for solid-state analysis and circular dichroism for solution-state studies provides a comprehensive understanding of the structural and conformational properties of this compound derivatives, which is essential for elucidating their structure-activity relationships.

Computational Chemistry and Theoretical Investigations of 4 Thia 1 Azabicyclo 5.2.0 Nonan 9 One

Quantum Mechanical (QM) Calculations for Electronic Structure and Bonding Analysis

Quantum mechanical calculations are fundamental to elucidating the electronic structure and bonding characteristics of 4-Thia-1-azabicyclo[5.2.0]nonan-9-one. These methods, which solve approximations of the Schrödinger equation, provide a detailed picture of how electrons are distributed within the molecule.

Theoretical studies would typically analyze the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO is expected to be localized around the electron-rich sulfur and nitrogen atoms, indicating these sites are prone to electrophilic attack. Conversely, the LUMO is anticipated to be centered on the carbonyl carbon of the β-lactam ring, highlighting its susceptibility to nucleophilic attack—a key step in the mechanism of action for many β-lactam antibiotics.

Density Functional Theory (DFT) Studies on Reaction Pathways and Transition States

Density Functional Theory (DFT) is a powerful and widely used computational method for investigating chemical reactivity. For this compound, DFT studies are invaluable for mapping potential reaction pathways and identifying the associated transition states.

A primary reaction of interest for this class of molecules is the hydrolysis or nucleophilic cleavage of the β-lactam ring, a process central to the biological activity of penicillins and cephalosporins. DFT calculations can model this reaction by simulating the approach of a nucleophile (e.g., a hydroxide (B78521) ion). These simulations allow for the calculation of the potential energy surface, which maps the energy of the system as the reaction progresses.

By identifying the lowest energy path on this surface, the reaction mechanism can be determined. Key structures along this path, including reactants, intermediates, transition states, and products, are optimized to find their minimum energy geometries. The energy difference between the reactants and the highest-energy transition state gives the activation energy, a critical parameter for predicting reaction rates. Such studies can elucidate whether the reaction proceeds through a concerted or stepwise mechanism. researchgate.netpku.edu.cn

Conformational Energy Landscapes and Molecular Dynamics Simulations

The structure of this compound is characterized by the fusion of a rigid four-membered ring with a flexible seven-membered ring. This flexibility means the molecule can exist in multiple conformations. Understanding the relative energies of these conformers and the barriers to interconversion is crucial for a complete picture of the molecule's behavior.

Molecular dynamics (MD) simulations can be employed to explore the conformational energy landscape. nih.govnih.gov In an MD simulation, the motion of atoms is simulated over time by solving Newton's equations of motion. encyclopedia.pub This allows the molecule to explore different shapes and orientations, mapping out the accessible conformations. The resulting trajectory provides a dynamic view of the molecule, revealing the most stable (lowest energy) conformations and the pathways for transitioning between them.

For this specific bicyclic system, MD simulations would likely reveal several low-energy conformers for the seven-membered ring, such as boat and chair-like forms, and would quantify the energetic cost of switching between them. This information is vital for understanding how the molecule's shape influences its ability to interact with biological targets.

Theoretical Prediction of Spectroscopic Parameters and Their Correlation with Experimental Data

Computational chemistry provides the tools to predict various spectroscopic properties of molecules, which can then be compared with experimental results to validate the computed structures and electronic properties.

For this compound, DFT calculations can predict its infrared (IR) spectrum by calculating the vibrational frequencies of its bonds. The characteristic carbonyl stretch of the β-lactam ring is a key feature that is highly sensitive to the ring strain and electronic environment. Theoretical calculations can precisely predict the frequency of this absorption band.

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated. These predictions are highly dependent on the molecule's three-dimensional structure and electronic environment. By comparing the calculated NMR spectrum with an experimental one, researchers can confirm the molecule's connectivity and stereochemistry. A strong correlation between predicted and experimental spectra lends high confidence to the accuracy of the computed molecular model.

Analysis of Bond Lengths, Bond Angles, and Dihedral Angles in Strained Bicyclic Systems

The geometry of this compound is heavily influenced by the strain inherent in its fused-ring system. The four-membered β-lactam ring forces significant deviations from ideal bond angles, which is a primary source of its chemical reactivity.

Quantum mechanical calculations can provide precise values for all geometric parameters, including bond lengths, bond angles, and dihedral angles. researchgate.netarxiv.org In the β-lactam ring, the internal bond angles are expected to be compressed to approximately 90°, a substantial deviation from the ideal 109.5° for sp³-hybridized carbons and 120° for the sp²-hybridized carbonyl carbon and nitrogen atom. ebsco.com This angle strain contributes to a higher ground-state energy, making the ring more susceptible to opening.

The table below illustrates the conceptual difference between the ideal bond angles for unstrained atoms and the expected angles within the strained β-lactam ring of the title compound.

ParameterAtoms InvolvedIdeal Angle (°)Expected Angle in β-Lactam Ring (°)
C-N-C AngleC-N-C120 (sp²)~90
N-C-C=O AngleN-C-C=O109.5 (sp³)~90
C-C=O AngleC-C=O120 (sp²)~90
C-C-N AngleC-C-N109.5 (sp³)~90

This geometric distortion introduces substantial ring strain energy. The fusion with the seven-membered ring further influences these parameters, creating a unique and complex three-dimensional structure. The analysis of these calculated geometric parameters is essential for a quantitative understanding of the molecule's inherent strain and resulting reactivity.

Derivatization and Structural Modification of the 4 Thia 1 Azabicyclo 5.2.0 Nonan 9 One Scaffold

Synthesis of Analogues with Varied Heteroatom Substitutions (e.g., 6-aza, 6-oxa analogues)

A key strategy in modifying the 4-thia-1-azabicyclo[5.2.0]nonan-9-one scaffold involves the substitution of the sulfur atom at the 4-position or other atoms within the seven-membered ring with different heteroatoms. This approach leads to the generation of a diverse range of bicyclic β-lactam analogues, each with unique conformational and electronic properties. The synthesis of such analogues, including 6-aza and 6-oxa derivatives of the parent 1-azabicyclo[5.2.0]nonan-9-one system, has been accomplished through various synthetic methodologies, notably ring-closing metathesis. researchgate.netacs.org

These synthetic efforts are often part of broader investigations into novel β-lactam structures. The strategic replacement of the sulfur atom with nitrogen (to form an aza analogue) or oxygen (to form an oxa analogue) significantly impacts the physicochemical properties of the resulting molecule, including its stability, solubility, and potential for intermolecular interactions.

One of the prominent methods for constructing these varied bicyclic systems is through the application of ring-closing metathesis (RCM) on appropriately designed acyclic precursors. researchgate.netacs.org This powerful reaction, often catalyzed by ruthenium-based complexes like the Grubbs catalyst, facilitates the formation of the seven-membered ring by creating a carbon-carbon double bond. The acyclic precursors are typically derived from functionalized azetidin-2-ones, which serve as the foundation for the β-lactam portion of the final bicyclic product.

The synthesis of the 9-oxo-6-thia-1,3-diazabicyclo[5.2.0]nonene ring system has been achieved through the thermolysis of 1-[azido(t-butoxycarbonyl)methyl]-[2-(ethoxycarbonyl)vinylthio]azetidin-2-one. rsc.org This intramolecular cycloaddition approach highlights another pathway to introduce heteroatoms and unsaturation into the bicyclic framework.

Below is a table summarizing some of the synthesized analogues with heteroatom substitutions within the bicyclo[5.2.0]nonan-9-one framework.

Analogue NamePosition of Heteroatom SubstitutionSynthetic Method MentionedReference
6-Thia-1-azabicyclo[5.2.0]nonan-9-one6-position (Sulfur)Ring-Closing Metathesis researchgate.netacs.org
6-Aza-1-azabicyclo[5.2.0]nonan-9-one6-position (Nitrogen)Ring-Closing Metathesis researchgate.netacs.org
6-Oxa-1-azabicyclo[5.2.0]nonan-9-one6-position (Oxygen)Ring-Closing Metathesis researchgate.netacs.org
9-Oxo-6-thia-1,3-diazabicyclo[5.2.0]nonene6-position (Sulfur), 3-position (Nitrogen)Intramolecular 1,3-Dipolar Cycloaddition rsc.org

Introduction and Functionalization of Substituents on the β-Lactam Ring

The four-membered β-lactam ring is a critical component of the this compound scaffold, and its functionalization is a primary avenue for modifying the molecule's properties. The introduction of substituents at the C3 and C4 positions of the azetidin-2-one (B1220530) core can profoundly influence the chemical reactivity and biological activity of the resulting derivatives. These positions are analogous to the C6/C7 positions in penicillins and cephalosporins, respectively, which are known to be crucial for their antibacterial efficacy.

Common strategies for the functionalization of the β-lactam ring include:

Alkylation: Introduction of alkyl groups at the C3 position can be achieved by treating the enolate of the β-lactam with an alkyl halide. The stereochemical outcome of this reaction is often influenced by the existing stereochemistry of the β-lactam ring.

Acylation: Acyl groups can be introduced at the nitrogen atom (N1) or at a substituent on the C3 position. For instance, a 3-amino substituent can be readily acylated to introduce a wide variety of side chains.

Substitution at C4: The C4 position can be functionalized through various reactions, often starting from a 4-acetoxy-2-azetidinone (B1196147) intermediate. This allows for the introduction of a range of substituents, including those attached via oxygen, sulfur, or nitrogen atoms.

While specific examples of C3/C4 functionalization on the this compound scaffold are not extensively detailed in readily available literature, the principles are well-established in the broader field of β-lactam chemistry. For instance, in the closely related cephalosporin (B10832234) antibiotics, extensive research has been conducted on the functionalization of the C3 position. Methodologies such as palladium-catalyzed cross-coupling reactions have been developed to introduce a wide array of substituents at this position, demonstrating a high tolerance for various functional groups.

The introduction of a carboxyl group, or a bioisostere thereof, is a common feature in many biologically active β-lactams, although its role can be complex and is not always essential for interaction with certain biological targets. researchgate.net

Regioselective Modifications of the Seven-Membered Ring

The seven-membered ring of the this compound scaffold presents multiple sites for regioselective modification. The presence of the sulfur atom and the adjacent methylene (B1212753) groups allows for a range of chemical transformations that can alter the ring's conformation and substitution pattern.

Key regioselective modifications include:

Functionalization Adjacent to the Sulfur: The methylene groups alpha to the sulfur atom (C5) are potential sites for functionalization through various C-H activation or radical-based reactions.

Ring-Opening Reactions: Under specific conditions, the seven-membered ring can undergo regioselective ring-opening reactions. For example, studies on the related 3,5-dioxa-8-azabicyclo[5.2.0]nonane ring system have demonstrated that reductive cleavage can occur regioselectively. researchgate.netresearchgate.net While not the same molecule, these studies provide insight into how the bicyclic structure might behave under certain reductive conditions, potentially allowing for the selective opening of the seven-membered ring while preserving the β-lactam core.

The regioselectivity of reactions on such seven-membered rings can be influenced by a variety of factors, including the conformational preferences of the ring and the nature of the reagents used. Computational studies on the transition state ring conformations of 7-membered azacycloalkanes have shown that these can play a crucial role in determining the outcome of nucleophilic reactions, prevailing over ground-state ring strain. rsc.org

Synthesis of Novel Spirocyclic and Polycyclic Derivatives

The this compound scaffold can be elaborated into more complex molecular architectures, such as spirocyclic and polycyclic systems. These modifications can impart significant conformational rigidity and introduce novel three-dimensional arrangements of functional groups.

Spirocyclic Derivatives: Spiro-β-lactams are a class of compounds where the β-lactam ring is part of a spirocyclic system. uc.pt The synthesis of such derivatives often involves the cycloaddition of a ketene (B1206846) with an imine that is part of another ring system. For example, Staudinger's ketene-imine cycloaddition reaction is a classical method for forming the β-lactam ring. By using a cyclic imine, a spirocyclic β-lactam can be generated. Another approach involves the 1,3-dipolar cycloaddition of a diazo-lactam with an electron-deficient dipolarophile. nih.gov

While direct synthesis of spiro derivatives from this compound is not widely reported, the carbonyl group at C9 provides a handle for the construction of a spirocyclic ring. For instance, conversion of the C9-carbonyl to an exocyclic double bond could provide a dienophile for cycloaddition reactions.

Polycyclic Derivatives: The synthesis of polycyclic β-lactams can be achieved through intramolecular cycloaddition reactions where the dienophile and diene are tethered to the β-lactam scaffold. Ring-closing enyne metathesis followed by a Diels-Alder reaction is a powerful one-pot strategy for the construction of new polycyclic β-lactams. researchgate.net This approach allows for the creation of additional rings fused to the initial bicyclic system, leading to complex, cage-like structures.

The development of cascade reactions, such as photochemical cycloaddition-retro-Mannich-Mannich sequences, has also enabled the synthesis of complex polycyclic aza-heterocycles. acs.org Such strategies could potentially be adapted to the this compound framework to build additional rings and create novel polycyclic derivatives.

Development of Advanced Intermediates for Complex Molecule Synthesis

The this compound scaffold and its derivatives can serve as advanced intermediates or building blocks in the synthesis of more complex molecules. The inherent reactivity of the strained β-lactam ring, combined with the functionality that can be introduced onto both the β-lactam and the seven-membered ring, makes this scaffold a versatile platform for further synthetic transformations.

The β-lactam ring itself is a well-established synthon in organic synthesis. Its ring strain facilitates ring-opening reactions, providing access to a variety of acyclic structures with controlled stereochemistry. For example, the cleavage of the amide bond in the β-lactam ring can yield β-amino acids or their derivatives, which are valuable components of peptides and other biologically active molecules. delsuelib.com.ng

Furthermore, the bicyclic nature of the this compound scaffold can be exploited to control the stereochemistry of subsequent reactions. The rigid framework can direct the approach of reagents to specific faces of the molecule, enabling stereoselective transformations at various positions.

The development of methodologies to construct diverse bicyclic and tricyclic β-lactam arrays highlights the utility of these scaffolds as templates for building complex molecular architectures. acs.org By leveraging the existing stereocenters and functional groups on the this compound core, synthetic chemists can devise efficient routes to a wide range of target molecules.

Future Research Directions and Unexplored Avenues in 4 Thia 1 Azabicyclo 5.2.0 Nonan 9 One Chemistry

Development of Highly Efficient and Stereoselective Synthetic Methodologies

A primary focus for future research will be the development of novel and efficient synthetic routes to 4-thia-1-azabicyclo[5.2.0]nonan-9-one and its derivatives. The stereochemistry of the bicyclic system is crucial for its potential biological activity, making stereoselective synthesis a key objective. rsc.org

Promising strategies could involve:

Intramolecular Cycloadditions: Exploring intramolecular [2+2] cycloaddition reactions of ketenes with imines, a classic approach for β-lactam synthesis, could be adapted for this bicyclic system. nih.govnih.gov The challenge will lie in designing precursors that favor the desired fused ring structure.

Radical Cyclization: Radical-mediated cycloisomerization of appropriately designed monocyclic enyne-β-lactams has proven effective for creating fused bicyclic β-lactams and could be a powerful tool for accessing the this compound core. acs.orgnih.gov

Ring-Closing Metathesis (RCM): RCM has been successfully used to construct a variety of bicyclic β-lactam systems. researchgate.net A synthetic pathway involving the RCM of a diene precursor containing a pre-formed β-lactam and a thiazine (B8601807) moiety could offer a versatile entry to the target scaffold.

Potential Synthetic Strategy Key Precursors Anticipated Advantages
Intramolecular [2+2] CycloadditionAcyclic amino acids with pendant thiol and alkyne/alkene functionalitiesConvergent synthesis, potential for high stereocontrol. nih.govnih.gov
Radical CyclizationMonocyclic enyne-β-lactamsMild reaction conditions, high stereoselectivity. acs.orgnih.gov
Ring-Closing MetathesisDiene-substituted monocyclic β-lactamsFunctional group tolerance, access to diverse derivatives. researchgate.net

Deeper Mechanistic Understanding Through Advanced Spectroscopic and Kinetic Probes

A thorough understanding of the reaction mechanisms involved in the synthesis and reactivity of this compound is essential for optimizing synthetic routes and predicting novel transformations. Advanced spectroscopic techniques and kinetic studies will be instrumental in this endeavor.

Future investigations should focus on:

In-situ Spectroscopy: Utilizing techniques such as in-situ NMR and IR spectroscopy to monitor reaction progress and identify transient intermediates in synthetic pathways.

Computational Modeling: Employing density functional theory (DFT) calculations to model reaction transition states and predict the stereochemical outcomes of various synthetic approaches.

Kinetic Analysis: Performing detailed kinetic studies to elucidate the rate-determining steps and activation parameters of key reactions, providing insights for process optimization.

Investigation of Novel Reactivity Patterns and Rearrangements

The unique strained ring system of this compound is expected to exhibit novel reactivity. Exploring these reactions could lead to the discovery of new chemical transformations and the synthesis of complex molecular architectures.

Areas ripe for exploration include:

Ring-Opening Reactions: Investigating the selective cleavage of the β-lactam or thiazine ring under various conditions (e.g., nucleophilic, electrophilic, reductive) to generate functionalized monocyclic or acyclic products.

Ring Expansions and Contractions: Exploring conditions that could induce rearrangements of the bicyclic scaffold, potentially leading to larger or smaller ring systems with unique properties. For instance, thiazolidine (B150603) ring enlargements have been observed in related penam (B1241934) dioxides.

Functionalization of the Bicyclic Core: Developing methods for the selective introduction of functional groups at various positions on the this compound skeleton to create a library of derivatives for further study.

Design and Synthesis of Functionalized Derivatives for Material Science Applications

While β-lactams are traditionally associated with medicinal chemistry, their rigid structures and potential for functionalization make them interesting candidates for materials science applications. Future research could explore the synthesis of derivatives of this compound for these novel purposes.

Potential applications could include:

Polymer Chemistry: Incorporating the bicyclic lactam as a monomer or a cross-linking agent in polymerization reactions to create novel polymers with unique thermal and mechanical properties.

Coordination Chemistry: Designing derivatives with coordinating functional groups to act as ligands for metal complexes, potentially leading to new catalysts or functional materials.

Integration with Flow Chemistry and Automated Synthesis Platforms

The adoption of modern synthesis technologies can significantly accelerate the exploration of this compound chemistry. Flow chemistry and automated synthesis platforms offer numerous advantages over traditional batch methods. researchgate.netacs.orgalmacgroup.com

Future efforts in this area should include:

Development of Continuous Flow Syntheses: Designing and optimizing continuous flow processes for the key synthetic steps towards this compound. uc.pt This can lead to improved yields, safety, and scalability.

Automated Library Synthesis: Utilizing automated synthesis platforms to rapidly generate a diverse library of functionalized derivatives for high-throughput screening in various applications.

Real-time Reaction Monitoring: Integrating in-line analytical techniques (e.g., HPLC, MS) into flow reactors to enable real-time monitoring and optimization of reaction conditions.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.